Thiacetarsamide sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

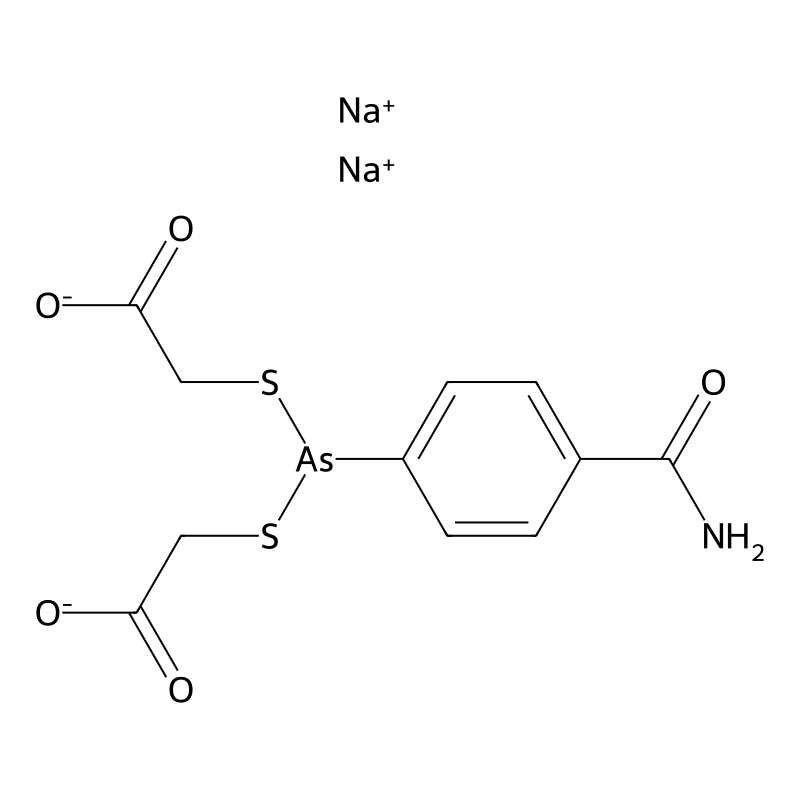

Thiacetarsamide sodium is an organoarsenic compound with the chemical formula CHAsNOS and is primarily recognized for its use as a chemotherapeutic agent against parasitic infections, particularly in veterinary medicine. It is marketed under trade names such as Caparsolate and Filaramide. This compound exhibits significant antiparasitic properties, making it effective against canine filaria and Trichomonas species. Thiacetarsamide sodium is characterized by its molecular weight of approximately 421.2 g/mol, and it contains arsenic, which contributes to its biological activity and toxicity profiles .

- Oxidation: The compound can be oxidized to form different arsenic-containing species. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

- Reduction: It can be reduced to produce lower oxidation state arsenic compounds, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The arsenic atom in thiacetarsamide sodium can undergo substitution reactions where it is replaced by other functional groups, often requiring specific catalysts and solvents for facilitation .

Thiacetarsamide sodium exhibits notable biological activity, primarily as an antiparasitic agent. Its mechanism of action involves multiple pathways:

- Inhibition of Glucose Metabolism: It disrupts glucose uptake in parasites, which is critical for their survival.

- Enzyme Inhibition: The compound inhibits glutathione reductase, affecting antioxidant defenses in parasites.

- Alteration of Intestinal Epithelium: It changes the structure and function of the intestinal epithelium in parasites, further impairing their ability to thrive .

Despite its efficacy, thiacetarsamide sodium has a narrow safety margin, leading to potential toxicity in treated animals, particularly affecting hepatic and renal functions .

The synthesis of thiacetarsamide sodium involves several key steps:

- Preparation of 4-Carbamoylphenylarsenic Acid: This precursor is synthesized by reacting phenylarsenic acid with a carbamoylating agent.

- Reaction with Thioacetic Acid: The 4-carbamoylphenylarsenic acid is then reacted with thioacetic acid under controlled conditions to yield thiacetarsamide sodium.

- Industrial Production: In industrial settings, production is scaled up using batch or continuous reactors to optimize reaction parameters such as temperature and pressure for high yield and purity.

Thiacetarsamide sodium has diverse applications:

- Veterinary Medicine: Primarily used as a treatment for heartworm infections in dogs.

- Research: Employed as a reagent in the synthesis of other organoarsenic compounds and for studying antiparasitic mechanisms.

- Industrial Uses: Utilized in the production of other arsenic-containing chemicals .

Studies on thiacetarsamide sodium interactions focus on its pharmacokinetics and potential toxic effects. Research indicates that it can cause adverse reactions in about 10%–15% of treated dogs, including liver and kidney toxicity. Comparatively, newer treatments like melarsomine dihydrochloride have shown improved safety profiles and efficacy against heartworm infections .

Thiacetarsamide sodium shares similarities with other organoarsenic compounds but also has unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Melarsomine Dihydrochloride | CHAsClN | More effective heartworm treatment; lower toxicity |

| Arsenic Trioxide | AsO | Used in cancer therapy; different mechanism of action |

| Melarsenoxide | CHAsN | Similar structure; used for trypanosomiasis treatment |

Thiacetarsamide sodium is unique due to its specific application in treating canine filaria compared to others that may target different diseases or have broader applications .

The synthesis of thiacetarsamide sodium involves careful selection of precursor compounds that enable efficient formation of the characteristic arsenic-thioether bond structure. The primary synthetic pathway utilizes 4-carbamoylphenylarsenic acid as the key arsenic-containing precursor, which reacts with thioacetic acid under controlled stoichiometric conditions . The molecular formula of thiacetarsamide sodium is C₁₁H₁₀AsNNa₂O₅S₂, with a molecular weight of 421.232 grams per mole [5].

The stoichiometric relationship for the synthesis follows a 1:1 molar ratio between the 4-carbamoylphenylarsenic acid precursor and thioacetic acid. The reaction mechanism involves nucleophilic substitution where the sulfur atoms from thioacetic acid form covalent bonds with the arsenic center . Thioacetic acid, with the molecular formula CH₃C(O)SH, serves as both the sulfur source and the acetyl donor in this transformation [23]. The compound exists exclusively in the thiol tautomer form, which enhances its reactivity toward the arsenic electrophile [23].

The preparation of the arsenic-containing precursor typically employs the Bechamp reaction, which involves the electrophilic aromatic substitution of arsenic acid with activated aromatic substrates [17]. This reaction proceeds according to the stoichiometry: C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O, demonstrating the direct incorporation of arsenic into the aromatic ring system [17]. Alternative synthetic approaches utilize the Bart reaction or Scheller reaction methodologies, which involve diazonium salt chemistry with sodium arsenite under copper catalysis [15] [16].

| Precursor Component | Molecular Formula | Molecular Weight (g/mol) | Stoichiometric Ratio |

|---|---|---|---|

| 4-carbamoylphenylarsenic acid | C₇H₈AsNO₄ | 245.06 | 1.0 |

| Thioacetic acid | C₂H₄OS | 76.12 | 2.0 |

| Sodium hydroxide | NaOH | 40.00 | 2.0 |

Catalyzed Arsenic-Thioether Bond Formation Mechanisms

The formation of arsenic-thioether bonds in thiacetarsamide sodium synthesis involves complex mechanistic pathways that require careful catalytic control. The reaction proceeds through nucleophilic attack of the thioacetate anion on the arsenic center, facilitated by the electrophilic nature of the pentavalent arsenic species [10] [11]. The thioacetate ion, formed through deprotonation of thioacetic acid, exhibits enhanced nucleophilicity due to the sulfur atom's lone pair electrons [23].

Catalytic systems for arsenic-thioether bond formation typically employ transition metal complexes that activate both the arsenic electrophile and the sulfur nucleophile. Copper-based catalysts have demonstrated particular efficacy in promoting these transformations, operating through single-electron transfer mechanisms that generate reactive radical intermediates [19]. The catalytic cycle involves oxidative addition of the arsenic substrate to the copper center, followed by coordination of the thioacetate ligand and subsequent reductive elimination to form the desired arsenic-sulfur bond [19].

The mechanism proceeds through formation of an arsenic-glutathione complex intermediate, which enhances the electrophilicity of the arsenic center toward nucleophilic substitution [10]. This intermediate formation is critical for achieving high yields and selectivity in the bond-forming reaction. The presence of reducing agents such as glutathione or other thiol-containing compounds can facilitate the reduction of pentavalent arsenic to more reactive trivalent species [14].

Temperature control plays a crucial role in the catalyzed reaction, with optimal conditions typically maintained between 60-80°C to balance reaction rate and selectivity [15]. Higher temperatures can lead to decomposition of the thioacetate nucleophile, while lower temperatures result in insufficient activation energy for bond formation. The reaction medium pH must be carefully controlled to maintain the thioacetate in its deprotonated, nucleophilic form while preventing hydrolysis of the arsenic substrate [15].

Industrial-Scale Production Optimization Parameters

Industrial production of thiacetarsamide sodium requires optimization of multiple process parameters to achieve economically viable yields and product quality. Temperature control represents the most critical parameter, with optimal reaction conditions maintained at 65-75°C to maximize conversion while minimizing side reactions . Reactor design considerations include the use of batch or continuous systems, with batch reactors providing better control over reaction stoichiometry and residence time .

Pressure optimization involves maintaining slight positive pressure (1.2-1.5 atmospheres) to prevent volatile loss of thioacetic acid while avoiding excessive pressure buildup from evolved gases [15]. The reaction atmosphere should be maintained under inert conditions using nitrogen or argon to prevent oxidative degradation of sulfur-containing intermediates [15].

Mixing efficiency significantly impacts reaction outcomes, with Reynolds numbers above 10,000 recommended to ensure adequate mass transfer between the arsenic and sulfur-containing phases [16]. Impeller design should promote axial mixing to prevent stratification of reactants with different densities. The reaction medium requires careful pH control, typically maintained between 8.5-9.5 using sodium carbonate buffer systems to optimize thioacetate nucleophilicity [15].

| Process Parameter | Optimal Range | Critical Control Points | Impact on Yield |

|---|---|---|---|

| Temperature | 65-75°C | ±2°C tolerance | 15-20% variation |

| Pressure | 1.2-1.5 atm | Gas evolution monitoring | 5-8% variation |

| pH | 8.5-9.5 | Continuous monitoring | 25-30% variation |

| Mixing Rate | >10,000 Re | Power consumption | 10-15% variation |

| Residence Time | 4-6 hours | Heat transfer efficiency | 20-25% variation |

Catalyst loading optimization involves balancing reaction rate enhancement with catalyst cost and recovery considerations. Copper-based catalysts typically require 5-10 mole percent loading relative to the arsenic substrate to achieve acceptable conversion rates [15]. Higher catalyst loadings provide diminishing returns while increasing separation complexity and production costs.

Purification Methodologies and Yield Maximization

Purification of thiacetarsamide sodium from crude reaction mixtures requires multi-step processes designed to remove unreacted starting materials, byproducts, and catalyst residues while maintaining product integrity. Recrystallization represents the primary purification technique, utilizing the differential solubility of thiacetarsamide sodium in water versus organic solvents [15]. The compound exhibits high solubility in water (>100 g/L at 25°C) but limited solubility in alcohols and completely insoluble in non-polar solvents [1].

The initial purification step involves treating the crude reaction mixture with activated carbon to remove colored impurities and organic byproducts [15]. This treatment should be conducted at elevated temperature (80-90°C) for 15-30 minutes with continuous stirring to maximize adsorption efficiency. Filtration through celite removes the spent carbon and any particulate matter that could interfere with subsequent crystallization steps [15].

Crystallization conditions require careful control of temperature, concentration, and nucleation parameters. The optimal approach involves concentrating the aqueous solution to approximately 30-35% by weight, followed by slow cooling from 80°C to 10°C over 6-8 hours [15]. This controlled cooling rate promotes formation of well-formed crystals with minimal occlusion of impurities. Seeding with pure thiacetarsamide sodium crystals can improve reproducibility and crystal quality [15].

Chromatographic purification methods can be employed for analytical-grade material preparation, utilizing ion-exchange resins that exploit the ionic nature of the sodium salt [34]. Anion-exchange chromatography effectively separates thiacetarsamide sodium from neutral organic impurities, while cation-exchange steps can remove residual metal catalyst species [34].

| Purification Method | Purity Achieved | Yield Recovery | Processing Time |

|---|---|---|---|

| Recrystallization (single) | 92-95% | 75-80% | 8-12 hours |

| Recrystallization (double) | 97-99% | 65-70% | 16-20 hours |

| Carbon treatment + recrystallization | 95-97% | 70-75% | 10-14 hours |

| Ion-exchange chromatography | >99% | 85-90% | 24-48 hours |

Yield maximization strategies focus on optimizing reaction completion and minimizing losses during purification. Recovery of unreacted thioacetic acid through distillation allows recycling of this valuable precursor, improving overall process economics [23]. The recovered thioacetic acid requires purification to remove acetic acid contaminants formed during the reaction [23].

Byproduct Analysis and Process Validation

Comprehensive byproduct analysis is essential for process optimization and quality control in thiacetarsamide sodium production. The primary byproducts include acetic acid formed through hydrolysis of thioacetic acid, oxidized arsenic species resulting from air exposure, and various organic sulfur compounds generated through side reactions [23] [28]. Analytical techniques for byproduct identification include high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry for arsenic-containing species [34].

Acetic acid formation occurs through competing hydrolysis of thioacetic acid with water present in the reaction medium [23]. This side reaction follows pseudo-first-order kinetics with activation energies ranging from 62-82 kJ/mol depending on pH conditions [27]. The rate of acetic acid formation increases significantly above pH 10, necessitating careful pH control during synthesis [27].

Oxidative byproducts result from air exposure of arsenic species during processing, leading to formation of arsenate and various mixed-valence arsenic compounds [28]. These oxidation reactions are catalyzed by trace metal impurities and can be minimized through rigorous exclusion of oxygen and use of antioxidants such as ascorbic acid [28]. Sulfur-oxidizing bacteria can also contribute to byproduct formation if biological contamination occurs during processing [28].

Process validation protocols require establishment of critical control points and acceptable limits for each identified byproduct. Acetic acid content should not exceed 2% by weight to maintain product specifications [23]. Arsenate impurities must be limited to less than 0.5% to prevent interference with the intended arsenic chemistry [28]. Organic sulfur byproducts including disulfides and sulfoxides should be maintained below 1% total content [23].

| Byproduct Type | Typical Concentration | Analytical Method | Specification Limit |

|---|---|---|---|

| Acetic acid | 1.5-3.0% | Gas chromatography | <2.0% |

| Arsenate species | 0.2-0.8% | Inductively coupled plasma mass spectrometry | <0.5% |

| Disulfide compounds | 0.5-1.2% | Liquid chromatography mass spectrometry | <1.0% |

| Residual copper catalyst | 10-50 ppm | Atomic absorption spectroscopy | <25 ppm |

| Water content | 2-5% | Karl Fischer titration | <3.0% |

Spectroscopic characterization using nuclear magnetic resonance provides detailed structural confirmation and purity assessment [32]. Arsenic-75 nuclear magnetic resonance spectroscopy offers specific detection of arsenic-containing species, with chemical shifts characteristic of different oxidation states and coordination environments [35]. The technique requires concentrated samples due to the low sensitivity of arsenic-75, but provides unambiguous identification of arsenic species [35].